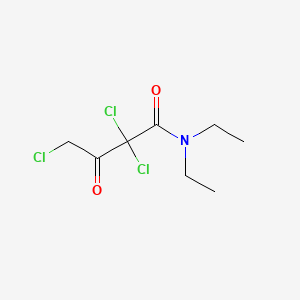
2,3-Dihydrofluoranthene
Übersicht
Beschreibung
2,3-Dihydrofluoranthene is a polycyclic aromatic hydrocarbon with the molecular formula C16H12 It is a derivative of fluoranthene, characterized by the addition of two hydrogen atoms, which saturates one of its rings
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: 2,3-Dihydrofluoranthen kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die Hydrierung von Fluoranthen. Dieser Prozess erfordert typischerweise einen Katalysator wie Palladium auf Kohlenstoff (Pd/C) und Wasserstoffgas unter hohem Druck und Temperaturbedingungen. Die Reaktion verläuft wie folgt: [ \text{Fluoranthen} + H_2 \xrightarrow{\text{Pd/C}} \text{2,3-Dihydrofluoranthen} ]
Industrielle Produktionsverfahren: Die industrielle Produktion von 2,3-Dihydrofluoranthen kann ähnliche Hydrierungsprozesse umfassen, jedoch in größerem Maßstab. Die Verwendung von Durchflussreaktoren und optimierten Katalysatoren kann die Effizienz und Ausbeute der Reaktion steigern.
Analyse Chemischer Reaktionen
Arten von Reaktionen: 2,3-Dihydrofluoranthen unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um Dihydroxyderivate zu bilden.
Reduktion: Weitere Hydrierung kann zu stärker gesättigten Derivaten führen.
Substitution: Elektrophile Substitutionsreaktionen können auftreten, wobei funktionelle Gruppen wie Nitro- oder Halogenatome eingeführt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Naphthalin-Dioxygenase-Enzym, Sauerstoff und geeignete Puffer.
Reduktion: Wasserstoffgas und Palladium auf Kohlenstoff (Pd/C)-Katalysator.
Substitution: Halogene (z. B. Brom) oder Nitriermittel (z. B. Salpetersäure) unter kontrollierten Bedingungen.
Hauptprodukte:
Oxidation: cis-7,8-Dihydroxy-7,8-dihydrofluoranthen.
Reduktion: Starker gesättigte Kohlenwasserstoffderivate.
Substitution: Halogenierte oder nitrierte Fluoranthen-Derivate.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydrofluoranthen hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es dient als Vorläufer für die Synthese komplexerer polycyclischer aromatischer Verbindungen.
Medizin: Es wird daran geforscht, ob es als Pharmakophor in der Wirkstoffentwicklung eingesetzt werden kann.
Industrie: Es wird bei der Herstellung von fortschrittlichen Materialien wie Polymeren und Beschichtungen verwendet.
5. Wirkmechanismus
Der Mechanismus, über den 2,3-Dihydrofluoranthen seine Wirkungen entfaltet, beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Beispielsweise beinhaltet seine Oxidation durch Naphthalin-Dioxygenase, dass die aktive Stelle des Enzyms die Addition von Hydroxylgruppen an die Kohlenwasserstoffstruktur erleichtert . Dieser Prozess ist entscheidend für seinen biologischen Abbau und seine Umwandlung in Umweltkontexten.
Ähnliche Verbindungen:
Fluoranthen: Die Stammverbindung, der die zusätzlichen Wasserstoffatome fehlen.
1,2-Dihydrofluoranthen: Ein weiteres hydriertes Derivat mit unterschiedlichen Hydrierungsstellen.
7,8-Dihydrofluoranthen: Ein Derivat mit Hydrierung an verschiedenen Positionen.
Einzigartigkeit: 2,3-Dihydrofluoranthen ist aufgrund seines spezifischen Hydrierungsmusters einzigartig, das seine chemische Reaktivität und physikalischen Eigenschaften beeinflusst.
Wirkmechanismus
The mechanism by which 2,3-Dihydrofluoranthene exerts its effects involves its interaction with various molecular targets. For instance, its oxidation by naphthalene dioxygenase involves the enzyme’s active site facilitating the addition of hydroxyl groups to the hydrocarbon structure . This process is crucial for its biodegradation and transformation in environmental contexts.
Vergleich Mit ähnlichen Verbindungen
Fluoranthene: The parent compound, lacking the additional hydrogen atoms.
1,2-Dihydrofluoranthene: Another hydrogenated derivative with different hydrogenation sites.
7,8-Dihydrofluoranthene: A derivative with hydrogenation at different positions.
Uniqueness: 2,3-Dihydrofluoranthene is unique due to its specific hydrogenation pattern, which influences its chemical reactivity and physical properties
Eigenschaften
IUPAC Name |
2,3-dihydrofluoranthene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12/c1-2-8-13-12(7-1)14-9-3-5-11-6-4-10-15(13)16(11)14/h1-3,5,7-10H,4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXXMPNBVQQJEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=C1)C4=CC=CC=C4C3=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70184422 | |
| Record name | 2,3-Dihydrofluoranthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70184422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30339-87-8 | |
| Record name | 2,3-Dihydrofluoranthene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30339-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydrofluoranthene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030339878 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dihydrofluoranthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70184422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydrofluoranthene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.562 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-DIHYDROFLUORANTHENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8JKH56S3A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















